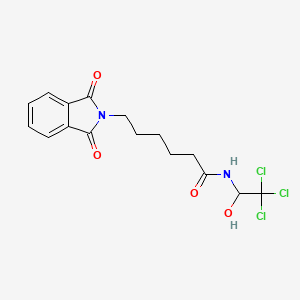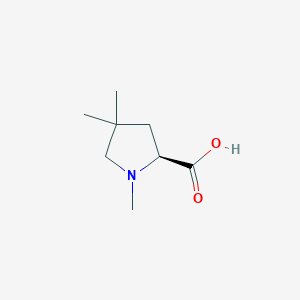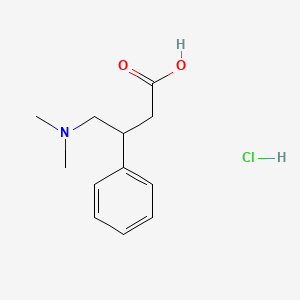
2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine
Overview
Description
Synthesis Analysis
While specific synthesis methods for “2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine” were not found, there are studies on the synthesis of similar compounds. For instance, a series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods .Scientific Research Applications
Synthesis and Chemical Studies
- Synthetic Pathways : Research has shown diverse methodologies in synthesizing related compounds, emphasizing the importance of 2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine and its derivatives in organic synthesis. For example, 2-(p-Nitrophenoxy)ethylamines were prepared through reactions with p-chloronitrobenzene, showcasing methods that might be applicable to analogous structures (Knipe, Sridhar, & Lound-Keast, 1977).
- Pharmacological Ligands : Some derivatives of 2-(4-Chloro-3-hydroxyphenyl)ethylamine, a compound closely related to the one , were synthesized as dopamine receptor ligands, indicating the potential of such compounds in neuropharmacological applications (Claudi et al., 1992).
Material Science and Engineering
- Sensor Technologies : Investigations into the gas-phase conformations of related phenoxy ethylamines have provided insights into their potential applications in sensor technologies, particularly for beta-blockers (Macleod & Simons, 2004). Additionally, fast ethylamine gas sensing based on intermolecular charge-transfer complexation with related compounds highlights the role of these molecules in developing sensitive and rapid response sensors for industrial and environmental monitoring (Lee et al., 2012).
Biomedical Applications
- Biomedical Research : Polydopamine particles derived from related compounds have shown promise as nontoxic, blood-compatible, antioxidant, and drug delivery materials. This indicates the potential of 2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine derivatives in various biomedical applications, from therapeutic agent delivery to the development of biocompatible coatings (Sahiner et al., 2018).
Environmental Chemistry
- Herbicide Research : The modification of herbicide binding to photosystem II in plants by related compounds, such as atrazine derivatives, illustrates the relevance of these chemicals in understanding and potentially developing more efficient and selective agrochemicals (Pfister, Radosevich, & Arntzen, 1979).
properties
IUPAC Name |
2-[4-chloro-3-(trifluoromethyl)phenoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3NO/c10-8-2-1-6(15-4-3-14)5-7(8)9(11,12)13/h1-2,5H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRHNRYWOZBIDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCN)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-trifluoromethylphenoxy)ethylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-chloro-3-iodo-1-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1472190.png)

![1,7-Diaza-spiro[3.5]nonane-7-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1472193.png)



